![molecular formula C11H14Cl3N3 B2616723 [3,3'-Bipyridin]-5-ylmethanamine trihydrochloride CAS No. 2172583-23-0](/img/structure/B2616723.png)
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride, commonly known as BPyM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPyM is a derivative of bipyridine, which is a heterocyclic organic compound that consists of two pyridine rings.
Mecanismo De Acción
The mechanism of action of BPyM is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complexation of BPyM with metal ions can result in changes in the electronic and optical properties of the compound, which can be exploited for various applications.
Biochemical and Physiological Effects:
BPyM has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity and good biocompatibility. BPyM has been used as a fluorescent probe for imaging applications in living cells, indicating that it has a low cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPyM is its versatility in forming metal complexes with various metal ions. This property makes it a useful ligand in coordination chemistry and materials science. However, the synthesis of BPyM can be challenging, and the yield can be low if the reaction conditions are not optimized.
Direcciones Futuras
There are many future directions for the research on BPyM. One potential application is in the development of fluorescent probes for imaging and sensing applications. BPyM can also be further explored as a ligand in coordination chemistry to form metal complexes with unique properties. In addition, the incorporation of BPyM into MOFs can be investigated to enhance their stability and catalytic activity. Overall, the research on BPyM has the potential to lead to the development of new materials and technologies with various applications.
Métodos De Síntesis
The synthesis of BPyM involves the reaction of 3,3'-bipyridine with formaldehyde and ammonium chloride in the presence of hydrochloric acid. The resulting product is then purified by recrystallization using a suitable solvent. The yield of BPyM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
BPyM has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biomedical research. In chemistry, BPyM has been used as a ligand in coordination chemistry to form metal complexes with interesting properties. In materials science, BPyM has been incorporated into metal-organic frameworks (MOFs) to enhance their stability and catalytic activity. In biomedical research, BPyM has been investigated for its potential as a fluorescent probe for imaging and sensing applications.
Propiedades
IUPAC Name |
(5-pyridin-3-ylpyridin-3-yl)methanamine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.3ClH/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10;;;/h1-4,6-8H,5,12H2;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRSVOHKUBJGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CN.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



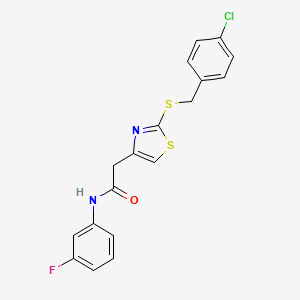
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)
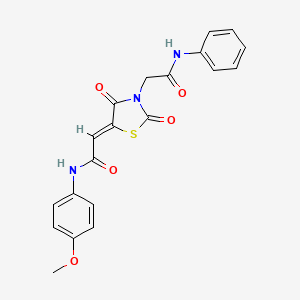
![N-(3-acetylphenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2616650.png)
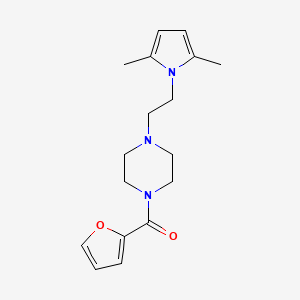
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
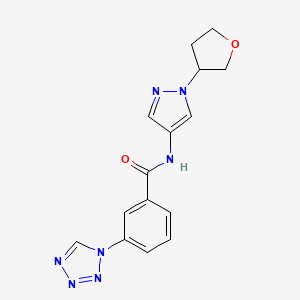
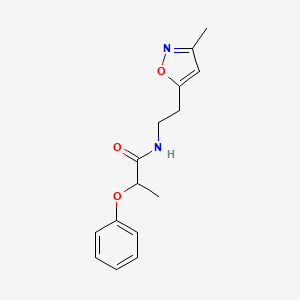
![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2616660.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)